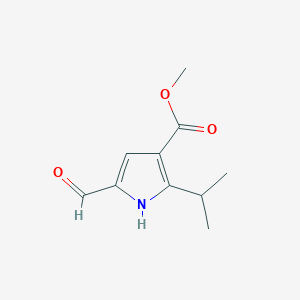
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate, also known as DF-MB-3F, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DF-MB-3F is a small molecule inhibitor that targets specific protein kinases involved in cancer and other diseases.
Mecanismo De Acción
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate inhibits specific protein kinases involved in cancer and other diseases. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been shown to have anti-inflammatory and anti-viral properties. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in drug discovery and development. However, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has limited selectivity for specific protein kinases, which can lead to off-target effects.
Direcciones Futuras
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has several potential future directions. It can be further optimized to improve its selectivity for specific protein kinases. It can also be used in combination with other drugs to enhance its efficacy. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate can be used in various studies to investigate the molecular mechanisms of cancer and other diseases. It can also be used in preclinical and clinical studies to evaluate its safety and efficacy as a potential drug candidate.
Métodos De Síntesis
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-fluoro-4-methylbenzoic acid with oxalyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2,4-difluoro-benzylamine to form the intermediate product. The intermediate product is then reacted with 2-oxoethyl-1,3-dioxolane to form 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate.
Aplicaciones Científicas De Investigación
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit specific protein kinases involved in cancer and other diseases. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has also been shown to have anti-inflammatory and anti-viral properties. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been used in various studies to investigate the molecular mechanisms of cancer and other diseases.
Propiedades
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-10-2-3-11(6-14(10)19)17(23)24-9-16(22)21-8-12-4-5-13(18)7-15(12)20/h2-7H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOAWDVAEOZSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)
![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)


![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)
![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2785360.png)
